molecular formula C18H14ClNO3 B2929111 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 862663-09-0

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2929111
CAS No.: 862663-09-0
M. Wt: 327.76
InChI Key: PFAGEXLXCWDYDH-UHFFFAOYSA-N
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Description

“8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid” is a specialty product for proteomics research . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H14ClNO3, and its molecular weight is 327.76 . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The synthesis of quinoline involves various chemical reactions. For instance, one method involves the use of dilute HCl to prepare quinoline-4-carboxylic acid in good to excellent yields . The authors claimed that using enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 327.76 . More detailed properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

Antibacterial Activity

  • Quinolone Derivatives in Antibacterial Agents : The synthesis and evaluation of quinolone derivatives, including those similar to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, have shown promising antibacterial activities against a range of Gram-positive, Gram-negative, and anaerobic bacteria. These compounds, particularly the 8-alkoxyquinolones, have demonstrated a balance between efficacy and reduced side effects like phototoxicity and cytotoxicity in mammalian cells (Sánchez et al., 1995).

Biochemical Applications

  • Fluorophores in Biochemistry and Medicine : Quinoline derivatives are known for their effectiveness as fluorophores, used in studying various biological systems. Their application in DNA fluorophores, especially those based on fused aromatic systems, has been significant. Some aminoquinolines, for instance, are researched for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Analytical Chemistry

  • Use as Analytical Reagents : Certain quinoxaline derivatives, which share a structural similarity with this compound, have been studied as analytical reagents for the gravimetric determination of various metal ions, demonstrating their utility in quantitative chemical analysis (Dutt, Sanayal, & Nag, 1968).

Material Science

  • Chelating Ion Exchangers : Quinoline-2-carboxylic acids with different substituents, similar in structure to this compound, have been used to extract metal ions from aqueous solutions, showing high preference and efficiency in specific applications like cadmium removal from phosphoric acid (Moberg et al., 1990).

Pharmaceutical Research

  • Antituberculosis Agents : Quinoxaline derivatives, structurally related to the compound , have been synthesized and evaluated for their antituberculosis activity. These compounds show significant activity against tuberculosis, including drug-resistant strains, making them promising candidates for new therapeutic agents (Jaso et al., 2005).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Studies have shown that certain quinoline derivatives can be effective in inhibiting corrosion of mild steel in acidic environments. This highlights their potential use in industrial applications for protecting metals against corrosion (Achary et al., 2008).

Future Directions

The future directions for “8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their potential biological and pharmaceutical activities . This could include the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Properties

IUPAC Name

8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-12-6-3-5-11(9-12)16-10-14(18(21)22)13-7-4-8-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGEXLXCWDYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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